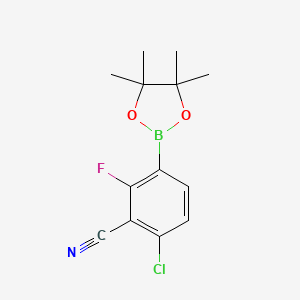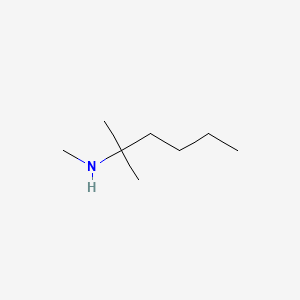
2-Hexylamine, N,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylamine, N,2-dimethyl- is an organic compound belonging to the class of amines. It is characterized by the presence of a hexyl group attached to the nitrogen atom, along with two methyl groups. This compound is a tertiary amine, which means it has three organic substituents attached to the nitrogen atom. Amines are known for their basicity and nucleophilicity, making them important intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylamine, N,2-dimethyl- can be achieved through several methods. One common approach involves the alkylation of hexylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:
Hexylamine+2Methyl Iodide→2-Hexylamine, N,2-dimethyl-+2HI
Another method involves the reductive amination of hexanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-Hexylamine, N,2-dimethyl- often involves continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used to facilitate the hydrogenation reactions. The use of these catalysts allows for the selective formation of the desired amine while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexylamine, N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of secondary amines or primary amines, depending on the reaction conditions and reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, such as methyl iodide or ethyl bromide
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Quaternary ammonium salts
Aplicaciones Científicas De Investigación
2-Hexylamine, N,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: The compound is used as an intermediate in the production of surfactants, corrosion inhibitors, and rubber additives.
Mecanismo De Acción
The mechanism of action of 2-Hexylamine, N,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexylamine: A primary amine with a similar structure but lacking the two methyl groups attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom but lacking the hexyl group.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
2-Hexylamine, N,2-dimethyl- is unique due to the presence of both a hexyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable in various applications. The combination of the hexyl group and the tertiary amine structure enhances its lipophilicity and basicity, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
63690-12-0 |
|---|---|
Fórmula molecular |
C8H19N |
Peso molecular |
129.24 g/mol |
Nombre IUPAC |
N,2-dimethylhexan-2-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7-8(2,3)9-4/h9H,5-7H2,1-4H3 |
Clave InChI |
ZBEGTFAZGLQTOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


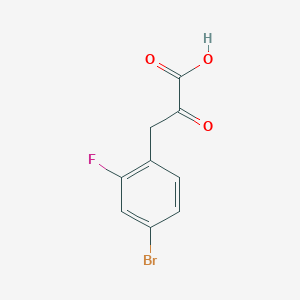
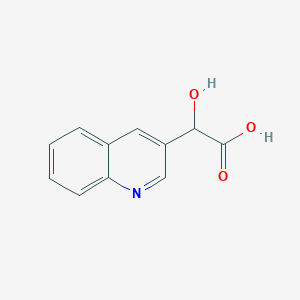

![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
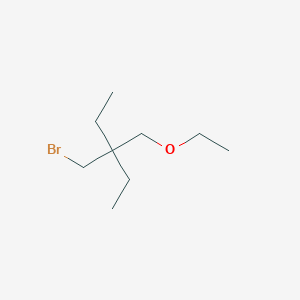
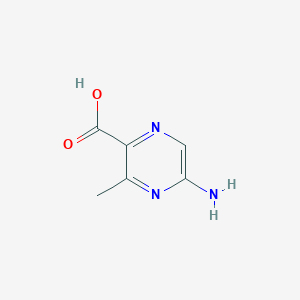
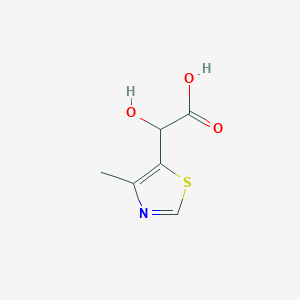
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)
![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
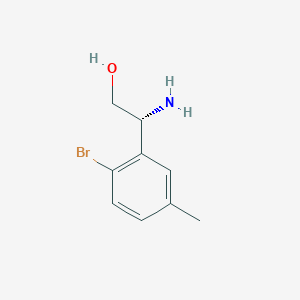
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
